Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine
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Overview
Description
Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by its unique octahydrocyclopenta[c]pyrrole structure, which is a fused ring system containing both cyclopentane and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Paal–Knorr reaction, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine to form the pyrrole ring . The reaction conditions often include the use of a solvent such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents such as alkyl halides can introduce alkyl groups to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound, which can have different chemical and biological properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . This dual-targeting mechanism enhances its antibacterial activity and makes it effective against a broad spectrum of bacterial pathogens.
Comparison with Similar Compounds
Rel-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-5-amine can be compared with other similar compounds, such as:
Pyrrole: A simpler heterocyclic compound with a single five-membered ring containing one nitrogen atom.
Pyrrolopyrazine: A more complex compound with fused pyrrole and pyrazine rings, known for its diverse biological activities.
Pyrrolidinone: A five-membered lactam ring that is structurally related but lacks the fused cyclopentane ring.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its simpler analogs.
Properties
Molecular Formula |
C7H14N2 |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-amine |
InChI |
InChI=1S/C7H14N2/c8-7-1-5-3-9-4-6(5)2-7/h5-7,9H,1-4,8H2/t5-,6-/m0/s1 |
InChI Key |
ZTUKAUIYRJDBME-WDSKDSINSA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]2CC1N |
Canonical SMILES |
C1C(CC2C1CNC2)N |
Origin of Product |
United States |
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